(S,R)-In-TOX
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Overview
Description
(S,R)-In-TOX is a chiral compound with significant importance in various scientific fields The compound’s name indicates its stereochemistry, with the (S) and ® designations referring to the absolute configuration of its chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-In-TOX typically involves the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where a chiral catalyst is used to induce the formation of the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric synthesis or resolution of racemic mixtures. The resolution process separates the enantiomers using techniques such as chiral chromatography or crystallization. Industrial production also focuses on optimizing reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S,R)-In-TOX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(S,R)-In-TOX has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of chiral intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (S,R)-In-TOX involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved in its mechanism of action can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(S,R)-In-TOX can be compared with other chiral compounds such as:
(R,R)-In-TOX: Another stereoisomer with different biological and chemical properties.
(S,S)-In-TOX: A stereoisomer with distinct reactivity and applications.
Chiral analogs: Compounds with similar structures but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique properties and reactivity. Its applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(3aR,8bS)-2-[1,2-bis[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O3/c1-33(31-35-29-22-12-6-3-9-19(22)15-25(29)38-31,32-36-30-23-13-7-4-10-20(23)16-26(30)39-32)17-27-34-28-21-11-5-2-8-18(21)14-24(28)37-27/h2-13,24-26,28-30H,14-17H2,1H3/t24-,25-,26-,28+,29+,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOSTUMAQZEZMP-LILTZDJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2C(O1)CC3=CC=CC=C23)(C4=NC5C(O4)CC6=CC=CC=C56)C7=NC8C(O7)CC9=CC=CC=C89 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=N[C@@H]2[C@H](O1)CC3=CC=CC=C23)(C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56)C7=N[C@@H]8[C@H](O7)CC9=CC=CC=C89 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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